N,N-Dimethylacrylamide (DMAA, CAS: 2680-03-7) is a highly reactive, non-ionic, hydrophilic monomer widely utilized in the synthesis of advanced water-soluble polymers, hydrogels, and UV-curable adhesives . Characterized by its disubstituted amide structure, DMAA lacks the N-H hydrogen bond donor found in primary acrylamides, fundamentally altering its solvation dynamics, viscosity profile, and polymer chain interactions. In industrial procurement, DMAA is prioritized as a low-viscosity reactive diluent and a superior wetting agent that imparts hydrolytic stability, optical clarity, and substrate adhesion to polyurethane and silicone networks .
Substituting N,N-Dimethylacrylamide (DMAA) with generic in-class alternatives like unsubstituted acrylamide, N-isopropylacrylamide (NIPAM), or 2-hydroxyethyl methacrylate (HEMA) compromises both manufacturing processability and end-product performance. Unlike NIPAM and N,N-diethylacrylamide (DEAA), which exhibit a Lower Critical Solution Temperature (LCST) and precipitate from water at approximately 30–33°C, DMAA remains fully soluble up to 100°C, making it indispensable for high-temperature aqueous processing [1]. Furthermore, replacing DMAA with the parent acrylamide monomer introduces severe occupational neurotoxicity risks and compliance burdens [2]. In hydrogel formulations, substituting DMAA with HEMA drastically reduces oxygen permeability and surface wettability in siloxane networks, directly degrading the performance of breathable biomedical devices.
N,N-Dimethylacrylamide (DMAA) is fully miscible in water at all temperatures without precipitating, unlike its close structural analogs N-isopropylacrylamide (NIPAM) and N,N-diethylacrylamide (DEAA). While DEAA and NIPAM exhibit a Lower Critical Solution Temperature (LCST) of approximately 30–33°C in aqueous environments, causing them to undergo a coil-to-globule transition and precipitate upon heating, DMAA maintains complete solubility up to 100°C[1]. This makes DMAA the required precursor for high-temperature aqueous formulations and hydrogels where phase separation must be strictly avoided.
| Evidence Dimension | Aqueous Lower Critical Solution Temperature (LCST) |
| Target Compound Data | No LCST (fully soluble up to 100°C) |
| Comparator Or Baseline | N,N-Diethylacrylamide (DEAA) and NIPAM: ~30-33°C |
| Quantified Difference | >65°C higher thermal stability window in water before phase separation |
| Conditions | Aqueous solution heating |
Ensures that resulting polymers and aqueous formulations remain stable and optically clear during high-temperature processing or sterilization, preventing unwanted thermo-precipitation.
In industrial procurement and scale-up, substituting unsubstituted acrylamide with DMAA significantly reduces occupational hazard risks and compliance costs. Acrylamide is a known severe neurotoxin with an oral LD50 in rats of approximately 124-193 mg/kg and requires stringent handling protocols due to its high dermal and inhalation toxicity. In contrast, DMAA exhibits a much safer acute toxicity profile, with a reported oral LD50 in mice of 316-460 mg/kg, and lacks the severe cumulative neurotoxic handling risks associated with the parent acrylamide monomer [1].
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | 316 - 460 mg/kg (Mouse/Rat) |
| Comparator Or Baseline | Acrylamide: ~124 - 193 mg/kg (Rat) |
| Quantified Difference | Approximately 2x to 3x higher LD50 threshold (lower acute toxicity) |
| Conditions | In vivo acute oral exposure |
Lowers the regulatory burden and safety infrastructure costs required for monomer handling during large-scale polymer synthesis.
For biomedical hydrogel procurement, DMAA is frequently selected over 2-hydroxyethyl methacrylate (HEMA) to balance high oxygen permeability (Dk) with optimal water retention. In TRIS-based silicone hydrogels, HEMA-rich formulations tend to exhibit lower hydrophilicity, with contact angles reaching 75.4°. By utilizing DMAA as the primary hydrophilic wetting agent, manufacturers achieve equilibrium water contents (EWC) up to 44.5% and lower contact angles, while maintaining high oxygen permeability (up to 74.9 barrers in TRIS-DMA networks [1], and >100 barrers in commercial lotrafilcon lenses[2]). This dual performance cannot be achieved with HEMA alone.
| Evidence Dimension | Oxygen Permeability (Dk) and Wettability |
| Target Compound Data | DMAA-silicone networks: Dk ~75-140 barrers, high wettability |
| Comparator Or Baseline | HEMA-based networks: Dk ~7.5-9.0 barrers, lower wettability in silicone blends |
| Quantified Difference | Significantly higher oxygen transmissibility and improved surface wetting |
| Conditions | Silicone (TRIS/siloxane) hydrogel formulations |
Enables the production of hyper-oxygen-permeable extended-wear contact lenses and breathable medical adhesives.
DMAA is highly valued as a reactive diluent in UV-curable coatings and adhesives due to its exceptionally low viscosity and high polymerization reactivity compared to standard acrylates. In high-thixotropy UV/moisture dual-curing polyurethane adhesives, incorporating DMAA (e.g., at 10 wt%) rapidly reduces the viscosity of the prepolymer blend while ensuring rapid conversion upon UV exposure [1]. Furthermore, unlike acrylamide, DMAA lacks an N-H hydrogen bond donor, preventing excessive self-association and maintaining low formulation viscosity prior to curing, which is critical for sprayable or spin-coatable applications.
| Evidence Dimension | Formulation Viscosity and H-Bonding |
| Target Compound Data | No N-H donor; maintains low viscosity in prepolymer blends |
| Comparator Or Baseline | Acrylamide / monosubstituted acrylamides: Strong H-bond self-association |
| Quantified Difference | Elimination of H-bond-induced viscosity spikes in resin formulations |
| Conditions | UV-curable polyurethane acrylate resins |
Provides formulators with a low-viscosity, high-reactivity diluent that improves the processability and application speed of UV-cured coatings.
Due to its ability to boost equilibrium water content without sacrificing oxygen transmissibility, DMAA is a critical monomer in the production of hyper-Dk silicone hydrogels (e.g., lotrafilcon A). It outperforms HEMA by ensuring high surface wettability and optical clarity in TRIS-based siloxane networks [1].
Because DMAA lacks an LCST in water below 100°C, it is the preferred monomer for water treatment flocculants and aqueous binders that must withstand high-temperature processing or sterilization without undergoing thermo-precipitation, a failure mode common to NIPAM and DEAA [2].
DMAA serves as a premium reactive diluent in UV/moisture dual-curing polyurethane adhesives. Its lack of N-H hydrogen bonding prevents prepolymer viscosity spikes, while its high reactivity ensures rapid curing and structural adhesion to glass and polycarbonate substrates [3].
Corrosive;Acute Toxic;Irritant